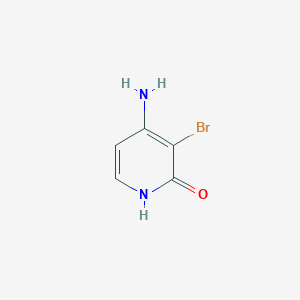

4-Amino-3-bromopyridin-2-ol

Descripción general

Descripción

4-Amino-3-bromopyridin-2-ol is a chemical compound of interest due to its potential as a building block in the synthesis of various heterocyclic compounds. Its structure and reactivity make it suitable for applications in pharmaceuticals, materials science, and organic synthesis.

Synthesis Analysis

The synthesis of 4-Amino-3-bromopyridin-2-ol involves multiple steps, including bromination and amino group introduction. Techniques such as palladium-catalyzed cross-coupling and photochemical rearrangements have been explored for the introduction of functional groups at specific positions on the pyridine ring. For instance, derivatives of 3-Amino-2-methylpyridine have been synthesized, indicating the versatility of amino and bromo substituents in pyridine chemistry (Hertog, 2010).

Molecular Structure Analysis

Molecular structure and vibrational spectra studies, utilizing density functional methods (DFT), have provided insights into the compound's structure. Vibrational spectroscopy, including FTIR and FT-Raman, alongside X-ray crystallography, reveals the compound's geometric and electronic properties. The analysis of molecular orbitals, such as HOMO and LUMO, further elucidates the electronic structure and reactivity (Kandasamy & Velraj, 2012).

Chemical Reactions and Properties

The reactivity of the bromine atom in 4-Amino-3-bromopyridin-2-ol towards nucleophilic substitution facilitates its involvement in various chemical reactions, including cross-coupling and amination. These reactions are crucial for the synthesis of complex organic molecules and heterocycles. The compound's ability to undergo such transformations highlights its significance in synthetic organic chemistry (McElroy & DeShong, 2003).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

4-Amino-3-bromopyridin-2-ol and its derivatives are key intermediates in pharmaceutical and chemical synthesis. They serve as starting materials for the preparation of various bioactive molecules and materials due to their reactive sites, which allow for further functionalization. For example, the bromine atom offers a site for nucleophilic substitution reactions, while the amino group can participate in coupling reactions. These characteristics make them valuable in the synthesis of complex molecules. Studies have demonstrated methods for synthesizing these compounds and exploring their reactivity, offering insights into their utility in developing new chemical entities (Xu Liang, 2010; M. Kandasamy & G. Velraj, 2012).

Structural and Spectroscopic Analysis

The molecular structure and vibrational spectra of compounds similar to 4-Amino-3-bromopyridin-2-ol have been studied using density functional methods, providing a deeper understanding of their chemical behavior. Such studies are crucial for the design of materials with specific properties, as they help predict how modifications to the molecule will impact its overall reactivity and functionality (M. Kandasamy & G. Velraj, 2012).

Supramolecular Chemistry

4-Amino-3-bromopyridin-2-ol derivatives have been explored in the context of supramolecular chemistry, where they are used to construct complex molecular assemblies. These assemblies have potential applications in various fields, including sensor technology, catalysis, and materials science. The ability of these compounds to engage in specific interactions, such as hydrogen bonding and halogen bonding, enables the formation of highly organized structures with unique properties (K. Thanigaimani et al., 2016; P. Mocilac & J. Gallagher, 2014).

Safety And Hazards

- Hazard Statements : It is classified as follows:

- Acute Toxicity (Oral): Category 4.

- Eye Damage/Irritation: Category 1.

- Skin Irritation: Category 2.

- Specific Target Organ Toxicity (Single Exposure): Category 3 (affects the respiratory system).

- Storage Class Code : It falls under Class 11 (Combustible Solids).

- Personal Protective Equipment : Recommended protective gear includes N95 dust masks, eyeshields, and gloves.

Direcciones Futuras

Researchers should explore the following aspects:

- Biological Activity : Investigate potential applications in medicine or agriculture.

- Derivatives : Synthesize derivatives to enhance desired properties.

- Environmental Impact : Assess environmental fate and toxicity.

Remember that this analysis is based on available information, and further research is crucial for a deeper understanding of 4-Amino-3-bromopyridin-2-ol. If you need more specific details or have additional questions, feel free to ask! 🌟

Propiedades

IUPAC Name |

4-amino-3-bromo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRLANDXJKWOLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552431 | |

| Record name | 4-Amino-3-bromopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-bromopyridin-2-ol | |

CAS RN |

107842-74-0 | |

| Record name | 4-Amino-3-bromopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)](/img/structure/B10547.png)

![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)